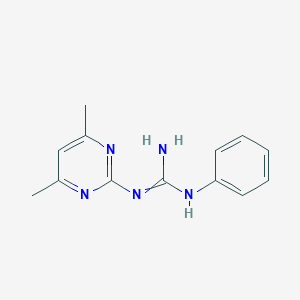

胍,1-(4,6-二甲基-2-嘧啶基)-3-苯基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

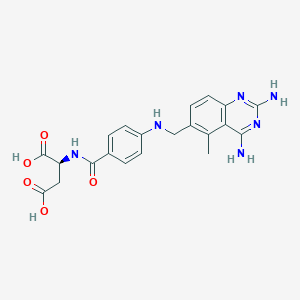

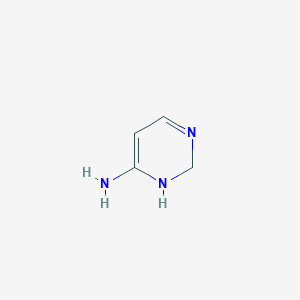

The compound "Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-" is a derivative of guanidine that is substituted with a pyrimidine and a phenyl group. Guanidine itself is a compound with a high nucleophilicity and is often used in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrimidines, which are important structures in many biological molecules .

Synthesis Analysis

The synthesis of guanidine derivatives involves various methods, including tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation . Another approach includes the reaction of guanidine with different ketones to yield various substituted triazines and pyrimidines . Additionally, guanidine can react with α-bromocarbonyl compounds to form imidazole and imidazolidine derivatives . The synthesis of the specific compound , however, is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be complex and is often confirmed using techniques such as IR, MS, 1H NMR, and elemental analysis . X-ray diffraction has been used to determine the crystal structure of some guanidine derivatives, revealing insights into the distribution of positive charge among the nitrogen atoms and the double-bond character of certain C—N bonds .

Chemical Reactions Analysis

Guanidine derivatives can undergo various chemical reactions. For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde leads to the formation of a triazine ring closure, which is chemo- and regioselective . The cyclocondensation reactions of guanidine derivatives with α-bromoacetophenone and ethyl bromoacetate have also been studied, yielding derivatives of imidazole and imidazolidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can be characterized by various spectroscopic methods. The IR spectra provide information about the bonding sites of the ligand molecules and the mode of attachment of counterions to the metal ion in metal complexes . Magnetic susceptibility measurements and electronic spectra suggest the pseudo-octahedral environment of the central metal ion in nickel(II) complexes with guanidine derivatives . The biological activities, such as herbicidal activity, have been preliminarily tested for some derivatives .

科学研究应用

生物活性与治疗潜力

胍基在具有医学相关性的众多化合物的化学和物理化学性质中至关重要。胍衍生物在开发各种治疗剂中至关重要,包括针对广泛疾病的治疗。这些化合物表现出显着的生物活性,作为作用于中枢神经系统 (CNS) 的药物、抗炎剂、Na+/H+ 交换抑制剂等的基础。胍类分子合成的最新进展突出了它们在药物设计和开发中的重要性 (Sączewski & Balewski, 2009)。

胍衍生物的新型筛选方法

胍类化合物因其在合成和药物化学中的潜在应用而被发现,其功能存在于许多天然产物、药物和化妆品成分中。筛选胍衍生物的新方法导致发现具有有希望的治疗应用的化合物,包括神经退行性疾病、抗炎、抗原生动物和抗 HIV 治疗。这突出了胍类化合物在未来药物开发中的潜力,尽管需要进一步的研究来证实其在各个治疗领域的功效 (Rauf, Imtiaz-ud-Din, & Badshah, 2014)。

二甲双胍:具有广泛治疗作用的胍衍生物

二甲双胍,胍的合成衍生物,展示了胍类化合物的广泛治疗作用。最初用于 2 型糖尿病管理,二甲双胍已展示出多种调节特性,包括心脏和肾脏保护、抗增殖、抗纤维化和抗氧化作用。它作为抗衰老分子的潜力基于它延长小鼠的健康寿命和寿命的能力,以及新的免疫调节特性。二甲双胍与关键免疫病理机制的相互作用提供了对其广泛治疗应用和治疗自身免疫性疾病潜力的见解 (Ursini et al., 2018)。

核酸碱的互变异构

胍类化合物也在核酸碱的互变异构中发挥作用,影响不同环境中互变异构形式的稳定性。这对于理解核酸碱在各种生物背景下的行为具有影响,提供了对分子生物学的基本方面和潜在治疗应用的见解 (Person et al., 1989)。

抗菌和抗真菌剂

胍类化合物已被确认为有效的抗菌和抗真菌剂。对含胍抗真菌剂的研究突出了它们在治疗与人类相关的真菌病原体方面的巨大潜力。这些化合物,包括小分子和天然产物,已在体内实验中证明了其功效,强调了胍衍生物在对抗传染病方面的多种治疗潜力 (Baugh, 2022)。

作用机制

Target of Action

The primary target of Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- is Group A streptococcus (GAS) . GAS is a bacterium often found in the throat and on the skin. It is known to cause many different infections that range from minor illnesses to very serious and deadly diseases.

Mode of Action

It is known to inhibit the expression ofstreptokinase , a virulence factor of GAS . Streptokinase is an enzyme that GAS uses to evade the immune system, so inhibiting its expression can help the body fight off the infection.

Biochemical Pathways

It is known that the compound interacts with thestreptokinase expression pathway . By inhibiting the expression of streptokinase, the compound disrupts the ability of GAS to evade the immune system, which can lead to the elimination of the bacteria.

Pharmacokinetics

The compound’smolecular weight is 271.31800 , which suggests that it may have good bioavailability. The compound’s LogP value is 2.49910 , indicating that it is moderately lipophilic, which can influence its absorption and distribution in the body.

Result of Action

The result of the action of Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- is the inhibition of the expression of streptokinase in GAS . This can lead to a decrease in the virulence of the bacteria, making it easier for the immune system to eliminate the infection.

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNGERWGVXPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16018-49-8 |

Source

|

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)